molecular formula C8H3BrClF3O B2889115 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde CAS No. 2385966-70-9

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2889115
CAS No.: 2385966-70-9
M. Wt: 287.46
InChI Key: DGZQAVXNIKJHOK-UHFFFAOYSA-N
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Description

“3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 2385966-70-9 . It has a molecular weight of 287.46 . It is a solid substance .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H4BrF3O . Its average mass is 253.016 Da and its monoisotopic mass is 251.939758 Da .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 287.46 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Lewis Acid-Mediated Reactions

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde may find applications in Lewis acid-mediated reactions, as evidenced by studies on benzaldehyde derivatives. For instance, the interaction with boron trifluoride has been shown to facilitate various C-C bond-forming reactions, including carbonyl additions, ene reactions, and Diels-Alder additions. This suggests that our compound could be involved in similar Lewis acid-mediated transformations, potentially serving as a precursor for synthesizing complex organic molecules (Reetz et al., 1986).

Functionalization and Metalation

The functionalization and metalation of halogenated (trifluoromethyl)benzenes, including those structurally similar to this compound, have been extensively studied. These processes are crucial for synthesizing carboxylic acids and other derivatives through regioselective functionalization. Such reactions underscore the versatility of halogenated (trifluoromethyl) compounds in organic synthesis and could indicate the utility of our compound in forming carboxylic acids and similar structures (Cottet et al., 2004).

Catalysis and Synthesis

The use of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrates the importance of benzaldehyde derivatives in catalytic processes, particularly in producing chemicals with significant industrial applications. This suggests that this compound could potentially be used in catalysis, especially in oxidation reactions to produce valuable chemicals for cosmetics, perfumery, and pharmaceutical industries (Sharma et al., 2012).

Organic Ionic Liquids and Condensation Reactions

Research on thiazolium-ion-based organic ionic liquids (OILs) and their role in promoting the benzoin condensation of benzaldehyde indicates a possible application for this compound in facilitating similar condensation reactions. These reactions are fundamental in organic chemistry, particularly in synthesizing heterocyclic compounds and intermediates for various chemical syntheses (Davis & Forrester, 1999).

Enhancing Synthesis Efficiency

Improvements in the synthesization of compounds like ethyl vanillin, starting from brominated benzaldehydes, highlight the potential of this compound in streamlining the production of flavoring agents and other aromatic compounds. The efficiency in bromination and ethoxylation steps underscores the compound's role in synthesizing complex molecules with high yield and selectivity, which is crucial for industrial applications (Jiangao, 2010).

Properties

IUPAC Name

3-bromo-4-chloro-5-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQAVXNIKJHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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